LecA Binding Affinity: Antibacterial Agent 130 (8a) Versus Other Monovalent 1,1-Diarylthiogalactosides
In a direct head-to-head comparison within the same synthetic series, antibacterial agent 130 (compound 8a) exhibited the highest LecA binding affinity among all monovalent 1,1-diarylthiogalactoside ligands evaluated. Compound 8a achieved Kd = 1 μM, whereas structurally related monovalent compounds bearing different aglycone substitutions showed substantially weaker affinity (e.g., compound 8d: Kd = 8.7 μM; compound 8e: Kd > 10 μM) [1]. The crystallographic analysis revealed that the 3,4,5-trimethoxybenzophenone aglycone of 8a establishes additional π-stacking interactions with His50 in the LecA carbohydrate-binding pocket—contacts not observed with simpler diarylmethylene aglycones [2].
| Evidence Dimension | LecA binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 1 μM |
| Comparator Or Baseline | Compound 8d (alternative monovalent diarylthiogalactoside): Kd = 8.7 μM; Compound 8e: Kd > 10 μM; Compound 8c: Kd = 2.7 μM |
| Quantified Difference | 8a exhibits 8.7-fold higher affinity versus 8d; >10-fold higher versus 8e; 2.7-fold higher versus 8c |
| Conditions | Competitive binding assay using fluorescein-labeled galactoside probe; recombinant LecA protein; measured in vitro |
Why This Matters
LecA binding affinity directly correlates with functional antibiofilm efficacy in this series, making Kd a primary selection criterion for maximizing target engagement and downstream phenotypic effects.
- [1] Bruneau A, Gillon E, Furiga A, Brachet E, Alami M, Roques C, Varrot A, Imberty A, Messaoudi S. Discovery of potent 1,1-diarylthiogalactoside glycomimetic inhibitors of Pseudomonas aeruginosa LecA with antibiofilm properties. Eur J Med Chem. 2023 Feb 5;247:115025. Table 1. View Source
- [2] RCSB Protein Data Bank. 7Z62: Structure of the LecA lectin from Pseudomonas aeruginosa in complex with compound 8a. Deposited: 2022-03-10. View Source
